molecular formula C17H15N3O2S2 B15098937 N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide

Cat. No.: B15098937
M. Wt: 357.5 g/mol
InChI Key: OHDVUAHDBRHXBD-UHFFFAOYSA-N
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Description

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide is a complex organic compound that features a unique combination of functional groups, including an acetylamino group, a thiophene ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with an α-haloketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated thiazole.

    Acetylation: The acetylamino group can be introduced by acetylating an amino group on the thiazole ring using acetic anhydride.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate compound with 4-methylbenzoic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide: Similar structure but with a chloro substituent instead of a methyl group.

    N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methoxy-benzamide: Similar structure but with a methoxy substituent instead of a methyl group.

Uniqueness

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-methyl-benzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methyl group on the benzamide moiety can influence its reactivity and interactions with

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C17H15N3O2S2/c1-10-5-7-12(8-6-10)15(22)20-17-19-14(13-4-3-9-23-13)16(24-17)18-11(2)21/h3-9H,1-2H3,(H,18,21)(H,19,20,22)

InChI Key

OHDVUAHDBRHXBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)NC(=O)C)C3=CC=CS3

Origin of Product

United States

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